1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that belongs to the class of pyrrolopyridines, which are heterocyclic organic compounds containing both pyridine and pyrrole rings. This compound features a thiazole moiety, which contributes to its chemical reactivity and biological activity. The presence of the chloro group on the thiazole enhances its potential as a building block in medicinal chemistry.
The compound is classified under substituted pyrrolopyridines and thiazoles, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and is often utilized in research settings for the synthesis of more complex heterocyclic structures . Its structural formula can be represented as follows:
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The molecular structure of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine can be analyzed using various spectroscopic techniques:
The structural representation emphasizes the connectivity between the thiazole and pyrrolopyridine moieties, showcasing the unique features that contribute to its chemical properties.
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions due to its reactive functional groups:
These reactions are particularly useful in medicinal chemistry for developing new pharmaceutical agents with enhanced biological activities .
The mechanism of action for compounds like 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine typically involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that this compound exhibits potential anti-cancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The physical properties of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications .
The primary applications of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine include:
The molecular architecture of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine represents a sophisticated fusion of nitrogen-containing heterocyclic systems with demonstrated bioactivity. This hybrid scaffold incorporates two privileged medicinal chemistry motifs: a pyrrolo[2,3-b]pyridine nucleus (tricyclic system with fused pyrrole and pyridine rings) and a 2-chloro-1,3-thiazole unit, connected via a methylene bridge. With the molecular formula C₁₁H₈ClN₃S and a molecular weight of 249.72 g/mol [1], this compound exemplifies strategic molecular design aimed at leveraging synergistic pharmacological properties. Its structural complexity arises from the planar, electron-rich pyrrolopyridine system and the thiazole ring's capacity for hydrogen bonding and dipole interactions, creating a versatile pharmacophore with targeted biological applications in kinase inhibition and related therapeutic areas.
Within heterocyclic chemistry taxonomy, this compound belongs to a specialized class of bicyclic fused hybrids with distinct hierarchical classification:
Table 1: Taxonomic Classification of the Hybrid Scaffold
Taxonomic Level | Classification | Structural Features |
---|---|---|
Core Ring System 1 | Pyrrolo[2,3-b]pyridine (1H-azaindole) | Bicyclic: Fused pyrrole (5-membered) + pyridine (6-membered); Nitrogen atoms at positions 1, 3b, and 5 |
Core Ring System 2 | 1,3-Thiazole | Monocyclic 5-membered ring; Heteroatoms: Sulfur (position 1), Nitrogen (position 3) |
Bridge Unit | Methylene linker | -CH₂- group connecting thiazole-C5 to pyrrolopyridine-N1 |
Substituents | Chloro functionalization | Chlorine atom at thiazole-C2 position |
Combined System | Hybrid scaffold | Biheterocyclic system with orthogonal pharmacological properties |
The pyrrolo[2,3-b]pyridine component is classified as a 10π-electron aromatic system with the bridgehead nitrogen (position 3b) contributing to its electron-deficient character. According to Hantzsch-Widman nomenclature rules [4], the pyrrolopyridine system is designated as 1H-pyrrolo[2,3-b]pyridine, specifying the ring fusion between pyrrole carbon 2 and pyridine carbon 3. The thiazole component follows standard naming as 2-chloro-1,3-thiazole, indicating chlorine substitution at position 2 relative to the sulfur atom. The methylene bridge (-CH₂-) classifies the entire system as a 1-(thiazolylmethyl)-substituted pyrrolopyridine, distinguishing it from direct fusion or spiro-connection topologies. This specific connectivity pattern positions the thiazole ring for optimal interaction with biological targets while maintaining conformational flexibility [1] [4].
The integration of thiazole and pyrrolopyridine moieties creates a multifunctional pharmacophore with enhanced target engagement capabilities. Key pharmacophoric features include:
Table 2: Key Pharmacophoric Elements and Their Target Interactions
Pharmacophoric Element | Target Interaction Type | Biological Significance |
---|---|---|
Pyrrolopyridine N1 | Hydrogen bond acceptor | Mimics purine N7/N9 in ATP-binding sites of kinases |
Pyrrolopyridine π-system | π-π stacking with aromatic residues | Stabilizes interaction with Phe/Gly-rich loops in catalytic cleft |
Thiazole N3 | Hydrogen bond acceptor | Coordinates with backbone amide protons in kinase hinge regions |
2-Chloro substituent | Hydrophobic van der Waals contact | Occupies selectivity pocket in fibroblast growth factor receptor family kinases |
Thiazole S1 | Weak polar interactions | Potential CH-π interactions with gatekeeper residues |
Empirical evidence from analogous compounds demonstrates significant fibroblast growth factor receptor inhibitory activity (FGFR), where 5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine derivatives exhibit IC₅₀ values below 1 μM against FGFR isoforms . The pharmacophore also demonstrates relevance to TNIK (Traf2- and Nck-interacting kinase) inhibition, where pyrrolo[2,3-b]pyridine scaffolds show sub-nanomolar activity, attributed to optimal filling of the hydrophobic back pocket [3]. The hybrid's balanced lipophilicity profile (predicted logP ≈ 2.5-3.0) facilitates cellular penetration while retaining aqueous solubility necessary for oral bioavailability in drug development contexts.
The development of pyrrolopyridine-thiazole hybrids reflects strategic innovations in heterocyclic medicinal chemistry:
Table 3: Evolution of Synthetic Methodologies for Key Intermediates
Synthetic Target | Traditional Method | Advanced Method | Improvement Factor |
---|---|---|---|
Pyrrolopyridine core formation | 24-hour reflux, acid catalysis | Microwave cyclization (5 min, 150°C) | 288-fold time reduction |
Thiazole-pyrrolopyridine conjugation | SNAr with unprotected pyrrolopyridine | TIPS-protected N-alkylation | Yield increase from 45% to 82% |
5-Chloro functionalization | Directed ortho-metalation at cryogenic T | Pd-catalyzed cross-coupling | Broader substrate scope |
Deprotection (silyl groups) | Acidic conditions, 12 hours | Fluoride-mediated, 30 minutes | Compatibility with acid-sensitive groups |
This historical trajectory demonstrates a paradigm shift from fortuitous discovery to rational design of these hybrids. The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine represents the culmination of these advances—a molecule engineered for optimal steric and electronic properties validated through iterative structure-activity relationship studies [1] [6] [7]. Current research explores its potential as a versatile scaffold in targeted protein degradation (PROTACs) and allosteric kinase modulation, expanding beyond conventional ATP-competitive inhibition mechanisms.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1